Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H8BrClN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative and ethyl chloroformate.
Bromination and Chlorination: The pyridine derivative undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions.
Cyclization: The brominated and chlorinated pyridine derivative is then subjected to cyclization to form the imidazo[1,2-a]pyridine ring system.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield this compound.
Chemical Reactions Analysis
Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Ethyl 6-Chloro-3-imidazo[1,2-a]pyridine-2-carboxylate: Similar structure but lacks the bromine atom.
Ethyl 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: Similar structure but with a pyridazine ring instead of a pyridine ring.
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester: Similar structure but with a pyrimidine ring.
These comparisons highlight the unique combination of bromine and chlorine atoms in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-5-14-4-6(12)3-7(11)9(14)13-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHQDZNEJCDSSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640019 | |
Record name | Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-22-3 | |
Record name | Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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